Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinoline and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy and Hydroxy Groups: The 8-methoxy and 4-hydroxy groups can be introduced via selective methylation and hydroxylation reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling of the Quinoline and Thiazole Moieties: The final step involves coupling the quinoline and thiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the hydroxy group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, the compound’s quinoline and thiazole moieties are known for their bioactivity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its unique properties may also make it useful in the creation of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiazole ring can interact with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and are known for their antimalarial activity.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir contain the thiazole ring and are important in nutrition and antiviral therapy, respectively.
Uniqueness
What sets Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate apart is its combination of both quinoline and thiazole moieties, which may confer a unique spectrum of biological activities. This dual functionality can make it more versatile in its applications compared to compounds containing only one of these moieties.
Biological Activity
Methyl 2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H14N2O4S
- Molecular Weight : 302.34 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the quinoline and thiazole moieties. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MCF-7 | 20.1 | Apoptosis induction |
2 | A549 | 14.0 | Cell cycle arrest |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Its derivatives have demonstrated effectiveness against various bacterial strains, including:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 0.5 |
Escherichia coli | 22 | 0.8 |
Klebsiella pneumoniae | 24 | 0.6 |
The antimicrobial activity is often attributed to the ability of quinoline derivatives to disrupt bacterial cell membranes.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds containing thiazole and quinoline rings often inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and membrane integrity is a common mechanism for antimicrobial activity.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against various cell lines. One derivative exhibited an IC50 value of 10 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
A comprehensive study on the antimicrobial activity of quinoline derivatives showed that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria.
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O5S/c1-8-12(16(23)25-3)19-17(26-8)20-15(22)10-7-18-13-9(14(10)21)5-4-6-11(13)24-2/h4-7H,1-3H3,(H,18,21)(H,19,20,22) |
InChI Key |
BGEHSVVKMIYHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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